molecular formula C12H8Cl2N2O2 B5344735 3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide

3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide

Cat. No.: B5344735
M. Wt: 283.11 g/mol
InChI Key: BSAOFABJBGIAGV-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H8Cl2N2O2 and a molecular weight of 283.11 g/mol. This compound is part of the pyridinecarboxamide family and is characterized by the presence of two chlorine atoms and a hydroxyphenyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-5-6-10(14)16-11(7)12(18)15-8-3-1-2-4-9(8)17/h1-6,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAOFABJBGIAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while substitution of chlorine atoms can result in various substituted pyridinecarboxamides.

Scientific Research Applications

3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the chlorine atoms may enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxamide: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.

    2-Hydroxy-N-(2-hydroxyphenyl)pyridine-2-carboxamide: Contains an additional hydroxy group, which may alter its reactivity and biological activity.

    3,6-Dichloro-N-(4-hydroxyphenyl)pyridine-2-carboxamide: The position of the hydroxy group on the phenyl ring can influence its chemical behavior and interactions with biological targets.

Uniqueness

3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the hydroxyphenyl group allows for diverse chemical modifications and potential therapeutic applications .

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